RTI-51-d3 hydrochloride is a synthetic compound primarily used in scientific research, particularly in studies related to dopamine transporters. It is classified as a small molecule and has been identified for its potential applications in neuropharmacology. The compound is a derivative of RTI-51, which is known for its role as a selective dopamine transporter inhibitor.
The compound RTI-51-d3 hydrochloride is derived from the original RTI-51 compound, which belongs to the class of organic compounds known as phenylalkylamines. It is categorized under small molecules with specific applications in neuroscience research. The compound's CAS number is 135367-08-7, and it is often used in various biochemical assays to study dopamine transporter function and inhibition.
The synthesis of RTI-51-d3 hydrochloride involves several key steps that typically include the functionalization of precursor molecules to introduce deuterium isotopes, which help in tracing studies. The synthesis can be achieved through:
Technical details about the specific reaction conditions, such as temperature and reaction time, are crucial for optimizing yield and purity.
RTI-51-d3 hydrochloride features a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula can be represented as follows:
The structural representation includes:
RTI-51-d3 hydrochloride can participate in various chemical reactions, primarily involving interactions with biological targets such as dopamine transporters. Key reactions include:
These reactions are crucial for determining the efficacy and safety profile of RTI-51-d3 hydrochloride in research applications.
The mechanism of action of RTI-51-d3 hydrochloride primarily revolves around its role as a selective inhibitor of dopamine transporters. This process involves:
Data from pharmacological studies indicate that this mechanism may have implications for developing treatments for conditions such as depression and attention deficit hyperactivity disorder.
RTI-51-d3 hydrochloride exhibits several notable physical and chemical properties:
Relevant data regarding these properties are essential for handling and storage protocols in laboratory settings.
RTI-51-d3 hydrochloride has several important applications in scientific research:
The strategic deuteration of RTI-51 at the N-methyl group (yielding RTI-51-d3) leverages the kinetic isotope effect (KIE) to delay metabolic degradation while preserving high-affinity DAT binding. In vivo studies using radiolabeled analogs ([³H]RTI-51, [¹²⁵I]RTI-55) demonstrate that RTI-51 exhibits slower dissociation kinetics from DAT compared to cocaine. Autoradiography in rodent brains confirms highest tracer accumulation in striatal and olfactory tubercle regions—areas dense with DAT. Displacement studies reveal RTI-51 binding is saturable and inhibited by DAT-specific ligands (e.g., GBR 12909, WIN 35,428) but not by the D2 antagonist haloperidol [1] [8].
Key Advances Enabled by RTI-51-d3:
Table 1: In Vivo Binding Kinetics of Tropane Analogs at DAT
| Compound | DAT Ki (nM) | Association Rate (kon, M⁻¹s⁻¹) | Dissociation Half-life (min) |
|---|---|---|---|
| RTI-51-d3 | 1.7 | 2.1 × 10⁸ | 44.1 |
| Cocaine | 89.1 | 8.9 × 10⁷ | 5.8 |
| RTI-55 | 1.3 | 2.3 × 10⁸ | 30.8 |
| WIN 35,428 | 13.9 | 1.5 × 10⁸ | 22.4 |
Data derived from rodent striatal binding assays [1] [2] [8].
RTI-51 exhibits a distinctive monoamine reuptake inhibition profile characterized by DAT selectivity over serotonin (SERT) and norepinephrine transporters (NET). Competitive binding assays using cloned human transporters reveal the following inhibition hierarchy:
DAT (Ki = 1.7 nM) > SERT (Ki = 10.6 nM) > NET (Ki = 37.4 nM) [1]
This contrasts sharply with cocaine’s non-selective profile (DAT Ki = 89.1 nM; SERT Ki = 1050 nM) and RTI-55’s balanced DAT/SERT affinity (DAT Ki = 1.3 nM; SERT Ki = 4.2 nM). RTI-51’s ~22-fold selectivity for DAT over NET underpins its utility in isolating dopaminergic effects from noradrenergic modulation. In vivo microdialysis in rat nucleus accumbens shows RTI-51 elevates extracellular dopamine by 300% within 20 minutes—comparable to cocaine but with prolonged duration due to slower dissociation kinetics [1] [2] [9].
Table 2: Monoamine Transporter Affinity Profiles
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT Selectivity Ratio (vs. SERT/NET) |
|---|---|---|---|---|
| RTI-51 | 1.7 | 10.6 | 37.4 | DAT > SERT (6.2×) > NET (22×) |
| Cocaine | 89.1 | 1050 | 3300 | Non-selective |
| RTI-55 | 1.3 | 4.2 | 36 | DAT ≈ SERT (3.2×) > NET (28×) |
| RTI-121 | 1.98 | 2340 | 2926 | DAT-selective (1182× vs. SERT) |
Data from cloned human transporter assays [1] [9].
The temporal dynamics of RTI-51-d3’s DAT inhibition critically influence its neuropharmacological effects. Unlike rapid-onset DAT inhibitors (e.g., cocaine), RTI-51 exhibits delayed peak DAT occupancy (tmax = 44.1 min vs. 5.8 min for cocaine), correlating with attenuated reinforcing efficacy in self-administration paradigms. Progressive-ratio studies in rhesus monkeys show RTI-51 sustains only 50% of the maximal injections maintained by cocaine, directly linking slow DAT binding kinetics to reduced reward strength [2] [5].
Key Temporal Phenomena:
Table 3: Temporal Dopamine Signaling Metrics
| Parameter | RTI-51 | Cocaine | RTI-31 |
|---|---|---|---|
| Time to Peak [DA] (min) | 30–40 | 10–15 | 20–25 |
| Δ[DA] in NAc (% baseline) | 300% | 350% | 280% |
| Duration >200% baseline (min) | >120 | 40–60 | 90–110 |
| Self-administration (injections/session) | 8–10 | 16–20 | 12–14 |
NAc = nucleus accumbens; data from rodent microdialysis and primate behavioral studies [2] [5] [7].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5